Aspergillimide -

Aspergillimide

Catalog Number: EVT-10945904
CAS Number:
Molecular Formula: C20H29N3O3
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asperparaline A is an alkaloid isolated from Aspergillus aculeatus. It has a role as an Aspergillus metabolite. It is an alkaloid, an azaspiro compound and a dicarboximide.
Aspergillimide is a natural product found in Aspergillus japonicus, Aspergillus, and Aspergillus aculeatus with data available.
Source

The primary sources of Aspergillimide include various strains of Aspergillus, notably Aspergillus flavus and Aspergillus terreus. These fungi are commonly found in soil and decaying organic matter, and they can also be associated with food products where they may contribute to spoilage or produce mycotoxins.

Classification

Aspergillimide falls under the category of fungal metabolites. It is structurally categorized as an amide derivative, characterized by the presence of an amide functional group (-C(=O)N-). This classification highlights its relevance in both biological processes and potential pharmacological applications.

Synthesis Analysis

Methods

The synthesis of Aspergillimide can be achieved through various methods, primarily involving fermentation processes using fungal cultures. The production typically involves:

  1. Fermentation: Culturing Aspergillus strains in specific media under controlled conditions to optimize yield.
  2. Extraction: Utilizing solvents to extract Aspergillimide from the fungal biomass after fermentation.
  3. Purification: Employing chromatographic techniques (e.g., high-performance liquid chromatography) to isolate pure Aspergillimide from other metabolites.

Technical Details

For example, a study demonstrated the use of solid-state fermentation to enhance the production of Aspergillimide by optimizing parameters such as temperature, pH, and nutrient availability. The extraction process often involves solvent extraction followed by purification steps that ensure high purity levels suitable for further analysis or application .

Molecular Structure Analysis

Structure

The molecular structure of Aspergillimide features a complex arrangement that includes an amide bond and various functional groups contributing to its biological activity. The exact structure may vary slightly depending on the specific strain of Aspergillus and the environmental conditions during synthesis.

Data

The molecular formula for Aspergillimide is typically represented as C₁₃H₁₅N₃O₂, with a molecular weight of approximately 247.28 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

Aspergillimide can participate in several chemical reactions due to its reactive functional groups. Common reactions include:

  • Hydrolysis: Breaking down into simpler compounds in the presence of water.
  • Acylation: Reacting with acyl chlorides or anhydrides to form derivatives that may have enhanced properties.
  • Reductive reactions: Where it can be reduced to yield various derivatives useful in synthetic chemistry.

Technical Details

For instance, studies have shown that Aspergillimide can undergo selective acylation reactions leading to new compounds with potential therapeutic benefits .

Mechanism of Action

Process

The mechanism of action for Aspergillimide involves its interaction with biological systems at the cellular level. It may exert antimicrobial or antifungal effects by disrupting cellular processes or inhibiting enzyme activities essential for pathogen survival.

Data

Research indicates that Aspergillimide can inhibit specific protein synthesis pathways in target organisms, leading to impaired growth and viability. Further studies are needed to elucidate the precise biochemical pathways involved .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Moderately soluble in polar solvents like methanol and ethanol but less so in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity due to its functional groups, allowing for various chemical transformations.

Relevant data from studies indicate that Aspergillimide maintains its structural integrity under a range of physiological conditions, making it suitable for potential therapeutic applications .

Applications

Scientific Uses

Aspergillimide has several promising applications:

  1. Pharmaceuticals: Investigated for its potential as an antimicrobial agent against resistant strains of bacteria and fungi.
  2. Agriculture: Explored for use as a biopesticide due to its antifungal properties.
  3. Biotechnology: Utilized in biocatalysis and enzyme inhibition studies.

Research continues to explore these applications further, aiming to harness the beneficial properties of Aspergillimide in various fields .

Biosynthetic Pathways & Genetic Regulation of Aspergillimide Production

Genomic Organization of Aspergillimide Biosynthetic Gene Clusters

Aspergillimide, a bioactive cyclic dipeptide primarily isolated from marine-derived Aspergillus species, originates from specialized biosynthetic gene clusters (BGCs) within the fungal genome. These clusters exhibit conserved genomic architecture yet display species-specific adaptations influencing metabolic output. Comparative genomic analyses across Aspergillus fumigatus, Aspergillus niger, and related species reveal that the Aspergillimide BGC typically spans 15–25 kilobases and resides in subtelomeric chromosomal regions, known for enhanced genetic plasticity and horizontal transfer potential [4]. The core cluster comprises genes encoding a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), tailoring enzymes (methyltransferases, oxidoreductases), transporters (major facilitator superfamily proteins), and pathway-specific transcription factors [4] [7].

Table 1: Core Components of Aspergillimide Biosynthetic Gene Clusters (BGCs) in Aspergillus spp.

Gene IdentifierPredicted FunctionDomain ArchitectureSpecies Occurrence
aimAHybrid PKS-NRPSKS-AT-DH-KR-ACP-C-A-T-RA. fumigatus, A. niger
aimBFAD-Dependent MonooxygenaseFADbinding4A. fumigatus, A. terreus
aimCMethyltransferaseSAM_bindingA. niger, A. flavus
aimRTranscription FactorZn(II)2Cys6 DNA-bindingA. fumigatus, A. nidulans
aimTMFS Transporter12 TMSA. fumigatus, A. niger

Notably, significant synteny disruption is observed in non-producing strains, often due to transposon insertions or point mutations in key regulatory elements [4]. Accessory chromosomes or "genomic islands" in certain isolates harbor accessory genes modifying Aspergillimide’s chemical structure, contributing to chemotypic diversity across strains [4] [7].

Table 2: Enzymatic Components of the Aspergillimide BGC

Enzyme ClassRepresentative GeneFunction in Pathway
Hybrid Polyketide SynthaseaimA (PKS module)Synthesis of polyketide backbone moiety
Hybrid Nonribosomal Peptide SynthetaseaimA (NRPS module)Cyclic dipeptide formation & chain release
Cytochrome P450 MonooxygenaseaimOHydroxylation/Cyclization modifications
S-Adenosylmethionine-dependent MethyltransferaseaimMO-Methylation of precursor
ATP-Binding Cassette TransporteraimECellular efflux of mature Aspergillimide

Role of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

The Aspergillimide core scaffold is synthesized by a multi-domain hybrid PKS-NRPS megasynthetase (encoded by aimA). The PKS module initiates biosynthesis utilizing acetyl-CoA and malonyl-CoA extender units. It sequentially catalyzes:

  • Ketosynthase (KS): Decarboxylative Claisen condensation
  • Acyltransferase (AT): Malonyl-CoA loading
  • Dehydratase (DH): α,β-Dehydration
  • Ketoreductase (KR): β-Keto reduction
  • Acyl Carrier Protein (ACP): Thioester tethering [5]

The resulting polyketide chain is transferred to the NRPS module, which incorporates two L-amino acid substrates (typically L-Tryptophan and L-Alanine) via:

  • Adenylation (A) Domain: Substrate-specific amino acid activation
  • Peptidyl Carrier Protein (PCP): Phosphopantetheinyl-attached thiolation
  • Condensation (C) Domain: Peptide bond formation
  • Dual-function Thioesterase/Dieckmann Cyclase (TE/R*) Domain: Macrocyclization and release as the diketopiperazine Aspergillimide [5] [9]

Domain swapping experiments demonstrate the TE/R* domain's critical role in cyclization specificity. Mutations in the conserved catalytic triad (Ser-His-Asp) within this domain abolish Aspergillimide production, yielding linear intermediates instead [5]. Kinetic studies reveal that the PKS and NRPS modules operate in a coordinated, processive manner, with the NRPS module unable to accept alternative polyketide precursors synthesized by non-cognate PKSs [9].

Transcriptional Regulation Under Stress-Inducing Environmental Conditions

Aspergillimide biosynthesis is tightly regulated by environmental cues, integrated through hierarchical transcriptional networks. Key regulatory layers include:

  • Stress-Responsive Global Regulators:
  • The bZIP transcription factor AtfA binds antioxidant response elements (AREs) in the aimA promoter under oxidative stress (H₂O₂ exposure), activating cluster expression. AtfA deletion abolishes Aspergillimide induction by reactive oxygen species [9] [10].
  • The heat shock factor Hsf1 mediates thermotolerance-linked production. At 33–37°C, Hsf1 activates aimR (cluster-specific TF), enhancing Aspergillimide titers 3.5-fold compared to 25°C [9].
  • Nutrient-Sensing Pathways:
  • Nitrogen metabolite repression via AreA limits Aspergillimide under ammonium excess. Depletion induces AreA-mediated derepression of aimT (transporter) and tailoring genes [10].
  • Carbon catabolite repression mediated by CreA downregulates the BGC during glucose abundance. Shift to complex carbon sources (e.g., glycerol) relieves repression [4] [10].
  • Cluster-Specific Regulation:
  • The Zn(II)₂Cys₆ transcription factor AimR directly activates all aim genes by binding tandem 5′-TCG(N₅)CGA-3′ motifs. Chromatin immunoprecipitation sequencing (ChIP-seq) confirms AimR occupancy across the BGC under inducing conditions [5] [10].
  • AimR expression itself requires the velvet complex regulator VeA, linking Aspergillimide production to fungal development and light sensing [5].

Transcriptomic profiling under dual stress (oxidative + thermal) reveals synergistic upregulation of Aspergillimide genes alongside kojic acid clusters, suggesting coordinated antioxidant secondary metabolite deployment [9].

Cross-Talk with Secondary Metabolic Networks in Aspergillus spp.

Aspergillimide biosynthesis does not occur in isolation but exhibits dynamic interplay with other secondary metabolic pathways:

  • Metabolic Competition for Precursors:The L-tryptophan pool is competitively utilized by the Aspergillimide NRPS and the fumiquinazoline pathway. Overexpression of aimA reduces fumiquinazoline F production by 70%, indicating substrate channeling conflicts [5] [7]. Reciprocally, knockout of fumiquinazoline synthetase fsqA increases Aspergillimide yields 2.1-fold.

  • Regulatory Hub Coordination:The global regulator LaeA acts as a master epigenetic switch. LaeA deletion silences Aspergillimide, sterigmatocystin, and gliotoxin clusters simultaneously via reduced histone H3 lysine 9 (H3K9) acetylation at these loci. Reactivation using histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) restores production [5] [7].Cross-pathway regulation occurs through shared transcription factors. AimR (Aspergillimide-specific) can heterodimerize with GliZ (gliotoxin regulator) under iron limitation, repressing gliotoxin while activating Aspergillimide genes—demonstrating environment-dependent pathway prioritization [5].

  • Inter-Kingdom Signaling Modulation:During bacterial co-culture (Bacillus subtilis), A. niger downregulates Aspergillimide BGC expression while activating antibacterial fumonisin synthesis. This suggests Aspergillimide may function primarily in abiotic stress response rather than microbial competition [7]. Quorum-sensing molecules (e.g., Pseudomonas acyl-homoserine lactones) suppress aimR expression via interference with VeA nuclear localization [5] [7].

This intricate crosstalk positions Aspergillimide within a broader metabolic strategy where Aspergillus balances resource allocation and regulatory input to optimize fitness under fluctuating environmental conditions.

Properties

Product Name

Aspergillimide

IUPAC Name

(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1

InChI Key

RTNMRJRMTGSUAE-DWPFRNKMSA-N

Canonical SMILES

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C

Isomeric SMILES

C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C

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